molecular formula C11H10N4O2S B5755499 5-(2-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

5-(2-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5755499
M. Wt: 262.29 g/mol
InChI Key: HCZVEZBCDCDJCM-UHFFFAOYSA-N
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Description

5-(2-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a nitrophenyl group, and a prop-2-en-1-yl substituent

Properties

IUPAC Name

3-(2-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-2-7-14-10(12-13-11(14)18)8-5-3-4-6-9(8)15(16)17/h2-6H,1,7H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZVEZBCDCDJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with propargylamine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives such as:
    • 5-(2-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
    • 5-(2-nitrophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the prop-2-en-1-yl group in this compound imparts unique reactivity and properties compared to other similar compounds. This substituent can participate in additional reactions such as polymerization or cross-linking, enhancing the versatility of the compound in various applications.

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